

(2-Chloro-4-methoxyphenyl)acetonitrile chemical properties

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Compound of Interest

Compound Name: (2-Chloro-4-methoxyphenyl)acetonitrile

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An In-depth Technical Guide to **(2-Chloro-4-methoxyphenyl)acetonitrile**: Properties, Synthesis, and Applications

Introduction

(2-Chloro-4-methoxyphenyl)acetonitrile, also known as 2-Chloro-4-methoxybenzeneacetonitrile, is a substituted aromatic nitrile with the chemical formula C_9H_8ClNO .^[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and chemical industries.^[2] Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetonitrile moiety, provides multiple reactive sites, making it a versatile building block. The presence of the chloro and methoxy groups is particularly significant in drug discovery, as these substituents can modulate a molecule's physicochemical properties, metabolic stability, and binding interactions with biological targets.^[3] This guide offers a detailed examination of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of **(2-Chloro-4-methoxyphenyl)acetonitrile** are summarized below. These characteristics are crucial for designing synthetic routes, purification procedures, and formulation strategies.

Property	Value	Reference
CAS Number	170737-93-6	[1][2]
Molecular Formula	C ₉ H ₈ ClNO	[1][2]
Molecular Weight	181.62 g/mol	[1][2]
Appearance	White or dark brown powder	[2]
Melting Point	42-44 °C	[2]
Boiling Point	300.7 ± 27.0 °C at 760 mmHg	[2]
Density	1.2 ± 0.1 g/cm ³	[2]
Water Solubility	Insoluble	[2]
Flash Point	135.7 ± 23.7 °C	[2]
Vapor Pressure	0.001 mmHg at 25°C	[2]
Refractive Index	1.536	[2]
XLogP3	2.19	[2]

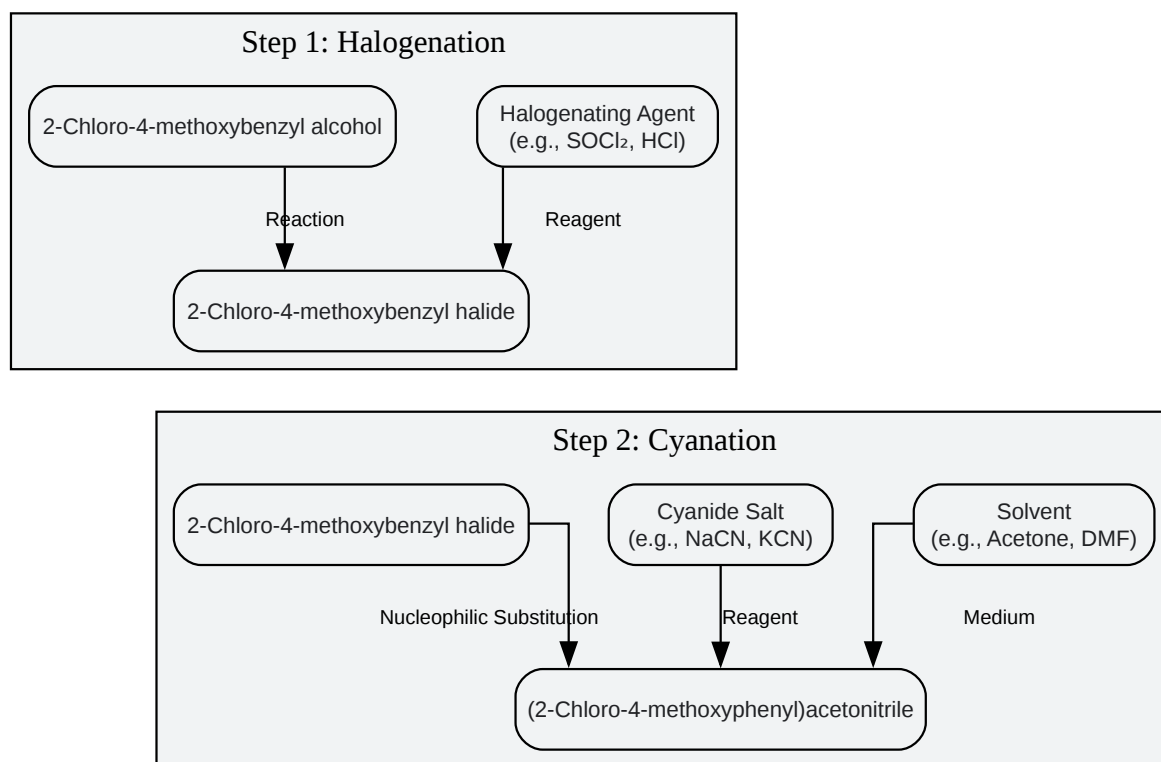
Synthesis Methodologies

The synthesis of substituted phenylacetonitriles is a well-established process in organic chemistry. While a specific, peer-reviewed synthesis for **(2-Chloro-4-methoxyphenyl)acetonitrile** is not readily available, a general and highly effective method involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is widely used for its efficiency and applicability to various substituted benzyl halides. [4]

General Synthetic Workflow: Cyanation of a Benzyl Halide

The following protocol is a representative procedure adapted from established methods for similar compounds, such as the synthesis of p-methoxyphenylacetonitrile.[4] The key

transformation is the conversion of a 2-chloro-4-methoxybenzyl halide (e.g., chloride or bromide) to the desired nitrile.



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Caption: General two-step synthesis of **(2-Chloro-4-methoxyphenyl)acetonitrile**.

Experimental Protocol: Synthesis via Benzyl Halide

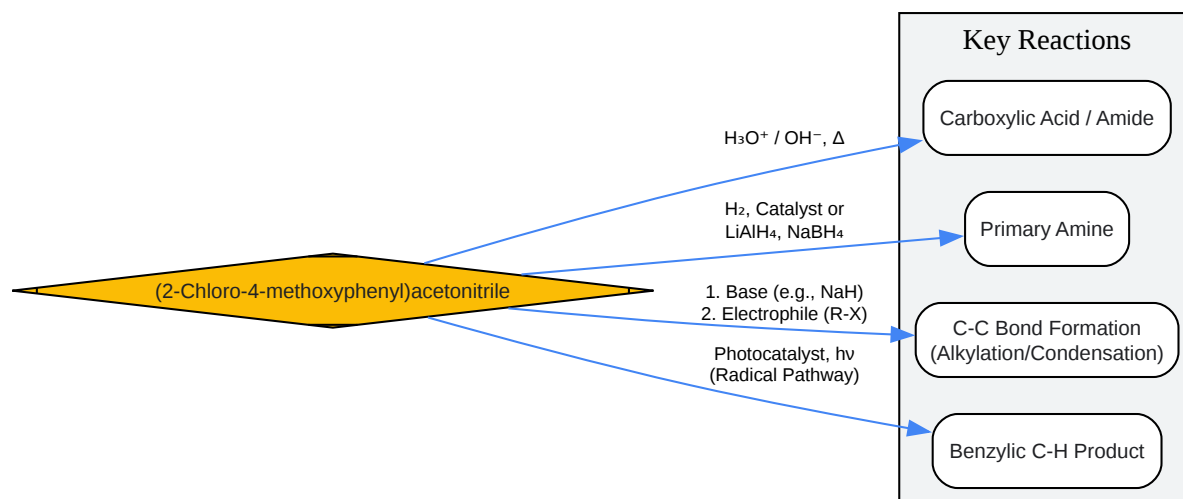
Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. Work involving cyanide salts must be performed in a well-ventilated chemical fume hood with extreme caution.[4]

- Preparation of 2-Chloro-4-methoxybenzyl Chloride (Intermediate):
 - To a stirred solution of 2-chloro-4-methoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride) dropwise at 0 °C.

- Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction carefully with ice-water and separate the organic layer.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude benzyl chloride, which is often used immediately in the next step due to potential instability.^[4]
- Synthesis of **(2-Chloro-4-methoxyphenyl)acetonitrile**:
 - In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (NaCN) in an anhydrous polar aprotic solvent like DMF or acetone.^{[4][5]}
Causality: Anhydrous conditions are preferred to prevent the hydrolysis of the benzyl halide back to the alcohol and to minimize the formation of isonitrile byproducts.^[4]
 - Add the crude 2-chloro-4-methoxybenzyl chloride solution dropwise to the stirred cyanide solution.
 - Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).
 - Cool the reaction mixture to room temperature and filter to remove inorganic salts.
 - Remove the solvent by distillation under reduced pressure.
 - Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash thoroughly with water to remove any remaining cyanide salts.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.
 - Purify the crude product by column chromatography or recrystallization to obtain pure **(2-Chloro-4-methoxyphenyl)acetonitrile**.

Key Reactions and Mechanistic Insights

The chemical reactivity of **(2-Chloro-4-methoxyphenyl)acetonitrile** is dominated by the nitrile functional group and the activated methylene bridge.



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Caption: Reactivity map for **(2-Chloro-4-methoxyphenyl)acetonitrile**.

- **Hydrolysis:** The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide, while complete hydrolysis affords (2-chloro-4-methoxyphenyl)acetic acid, another important synthetic intermediate.
- **Reduction:** The nitrile can be reduced to the corresponding primary amine, 2-(2-chloro-4-methoxyphenyl)ethanamine. Common reducing agents include lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation (H_2 with a metal catalyst like Pd, Pt, or Ni).
- **Alpha-Carbon Reactivity:** The protons on the carbon adjacent to the nitrile group (α -carbon) are acidic ($\text{pK}_a \approx 25\text{-}30$ in DMSO) and can be removed by a strong base (e.g., NaH , LDA) to form a resonance-stabilized carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations with alkyl halides or condensation reactions with aldehydes and ketones.^[6]

- **Photocatalytic Decyanation:** Modern synthetic methods have enabled the radical-mediated removal of the cyanide group. For instance, a photocatalytic approach using a diphenylboryl radical can selectively cleave the benzylic C(sp³)–CN bond via an N-borylimidoyl radical intermediate, resulting in the formation of a new C-H bond.^[7] This reaction is valuable for late-stage functionalization where removal of the nitrile is desired.^[7]

Applications in Research and Drug Development

Phenylacetonitrile derivatives are cornerstone intermediates in medicinal chemistry. The title compound, with its specific substitution pattern, holds potential in several areas.

- **Scaffold for Bioactive Molecules:** As a bulk drug intermediate, it provides a structural framework for building more complex molecules.^[2] The nitrile group can be transformed into amines, amides, or carboxylic acids, which are common functional groups in active pharmaceutical ingredients (APIs).
- **Intermediate for Anesthetic and CNS Agents:** Related hydroxymethoxyphenylacetonitriles are documented as key intermediates in the synthesis of the intravenous anesthetic agent propanidid.^[8] Furthermore, substituted phenylacetonitriles are critical for the synthesis of CNS-active drugs like the antidepressant Venlafaxine.^[9]
- **Role in Regenerative Medicine:** Research has shown that certain phenylacetonitrile derivatives can act as small molecule inducers of Oct3/4, a key transcription factor for pluripotency.^[10] This suggests a potential application for compounds derived from this scaffold in the field of induced pluripotent stem cells (iPSCs) and regenerative medicine.^[10]
- **Modulation of Pharmacokinetic Properties:** The chloro and methoxy groups are frequently employed by medicinal chemists to fine-tune the properties of drug candidates.^[3] A chlorine atom can block metabolic oxidation sites and enhance binding through halogen bonding, while a methoxy group can alter solubility and serve as a hydrogen bond acceptor.

Safety and Handling

(2-Chloro-4-methoxyphenyl)acetonitrile, like other organic nitriles, requires careful handling due to its potential toxicity. The following information is synthesized from safety data sheets of structurally related compounds.^{[11][12][13][14]}

- Hazard Identification:
 - Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12][13][15]
 - Irritation: Causes skin irritation and serious eye irritation.[11][16] May cause respiratory irritation.[11][15]
 - Reactivity: Contact with strong acids can cause the release of highly toxic and flammable hydrogen cyanide (HCN) gas.[14]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[11][13]
 - Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[11] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
- Handling and Storage:
 - Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product.[17]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
 - Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[12][13]
- First-Aid Measures:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[16][17]

- If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[11][12]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

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